1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(1,3-thiazol-2-yl)piperazine
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Overview
Description
1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(1,3-thiazol-2-yl)piperazine is a chemical compound that has been widely used in scientific research. This compound is known for its unique chemical structure and potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(1,3-thiazol-2-yl)piperazine is not fully understood. However, it is believed to act as a modulator of the GABA-A receptor, which is a neurotransmitter receptor that plays a role in the regulation of anxiety, sleep, and muscle relaxation.
Biochemical and Physiological Effects:
1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(1,3-thiazol-2-yl)piperazine has been shown to have various biochemical and physiological effects. It has been found to have anxiolytic and anticonvulsant effects, as well as muscle relaxant properties. It has also been shown to have potential neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(1,3-thiazol-2-yl)piperazine in lab experiments is its unique chemical structure, which allows for the study of the mechanism of action of various drugs. However, one of the limitations is that the compound has not been extensively studied, and its safety and toxicity profile are not well understood.
Future Directions
There are several future directions for the study of 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(1,3-thiazol-2-yl)piperazine. One of the directions is the development of new drugs based on its chemical structure. Another direction is the study of its potential applications in the treatment of various diseases such as cancer, epilepsy, and depression. Additionally, further research is needed to fully understand the mechanism of action, safety, and toxicity profile of this compound.
Conclusion:
In conclusion, 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(1,3-thiazol-2-yl)piperazine is a chemical compound that has potential applications in various fields. Its unique chemical structure allows for the study of the mechanism of action of various drugs, and it has been shown to have anxiolytic, anticonvulsant, and muscle relaxant properties. However, further research is needed to fully understand its safety and toxicity profile, as well as its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(1,3-thiazol-2-yl)piperazine involves several steps. The first step is the reaction of cyclopropylamine with ethyl chloroformate to form ethyl cyclopropylcarbamate. The second step involves the reaction of ethyl cyclopropylcarbamate with thiosemicarbazide to form ethyl 2-(1-cyclopropylethylidene)hydrazinecarbodithioate. In the third step, the reaction of ethyl 2-(1-cyclopropylethylidene)hydrazinecarbodithioate with hydrazine hydrate leads to the formation of 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(1,3-thiazol-2-yl)piperazine.
Scientific Research Applications
1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(1,3-thiazol-2-yl)piperazine has been used in various scientific research studies. This compound has been studied for its potential applications in the treatment of various diseases such as cancer, epilepsy, and depression. It has also been used in the development of new drugs and as a tool for studying the mechanism of action of various drugs.
properties
IUPAC Name |
2-cyclopropyl-5-[4-(1,3-thiazol-2-yl)piperazin-1-yl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5OS/c1-2-9(1)10-14-15-11(18-10)16-4-6-17(7-5-16)12-13-3-8-19-12/h3,8-9H,1-2,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLJYPJVMSAVRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)N3CCN(CC3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)-4-(1,3-thiazol-2-YL)piperazine |
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